Ethyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-b][1,2,4]triazole core substituted with a hydroxyl (-OH) and methyl (-CH₃) group. The piperidine ring at position 1 is functionalized with an ethyl carboxylate (-COOEt) and a 4-chlorophenyl (-C₆H₄Cl) moiety. The compound’s stereoelectronic properties, influenced by the electron-withdrawing chlorine and hydrogen-bonding hydroxyl group, may enhance interactions with biological targets such as enzymes or receptors. Crystallographic data for analogous compounds (e.g., ) often employ SHELX software for structure refinement, a standard in small-molecule crystallography .
Properties
IUPAC Name |
ethyl 1-[(4-chlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3S/c1-3-28-19(27)14-8-10-24(11-9-14)16(13-4-6-15(21)7-5-13)17-18(26)25-20(29-17)22-12(2)23-25/h4-7,14,16,26H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBQVTBCLLFEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, Ethyl 1-((4-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate, is a complex molecule that likely targets multiple receptors due to its diverse structural features. The thiazole ring, a core component of the molecule, is known to interact with a variety of biological targets, acting as an antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor agent.
Mode of Action
The thiazole ring is known to undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom. This suggests that the compound may interact with its targets through a combination of covalent bonding and non-covalent interactions such as hydrogen bonding and π-π stacking.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound affects multiple pathways. For example, thiazole derivatives have been shown to inhibit the synthesis of certain neurotransmitters, suggesting that they may affect neural signaling pathways.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. This suggests that the compound may have good bioavailability.
Result of Action
Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level. For example, it may inhibit the synthesis of certain neurotransmitters, leading to changes in neural signaling.
Action Environment
The action of this compound may be influenced by various environmental factors. For example, the pH of the environment may affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other molecules may affect the compound’s ability to interact with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiazolo-Triazole Derivatives
The compound’s closest structural analogs differ in substituents on the thiazolo-triazole core and the aromatic phenyl group. For example:
Key Observations :
Q & A
Q. What are the key synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
The synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications. Critical parameters include temperature, solvent selection, and catalyst use.
| Step | Key Reagents/Catalysts | Conditions | Yield Optimization Strategies | Reference |
|---|---|---|---|---|
| 1. Intermediate condensation | 4-Chlorobenzyl chloride, PEG-400 | 70–80°C, Bleaching Earth Clay (pH 12.5) | Prolonged stirring (1–2 hrs), ice-water quenching | |
| 2. Thiazolo-triazole formation | Hydrazine derivatives, DMF | Reflux (110–120°C), inert atmosphere | Catalyst screening (e.g., triethylamine) | |
| 3. Piperidine coupling | Ethyl chloroformate, dichloromethane | Room temperature, 12 hrs | Chromatographic purification (silica gel, ethyl acetate/hexane) |
Methodological Insight : Prioritize anhydrous conditions for cyclization steps to avoid side reactions. Monitor reaction progress via TLC and optimize catalyst ratios to suppress byproducts .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity?
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are essential for confirming functional groups and connectivity.
Methodological Insight : Use deuterated solvents for NMR to eliminate interference. For X-ray analysis, grow crystals via slow evaporation in ethanol/water mixtures .
Q. How does the 4-chlorophenyl group influence electronic configuration and intermolecular interactions?
The electron-withdrawing Cl atom increases electrophilicity at the aromatic ring, enhancing π-π stacking and dipole interactions. Computational studies (DFT) show:
- Reduced electron density at the phenyl ring (Mulliken charge: +0.25e).
- Increased binding affinity to hydrophobic enzyme pockets (e.g., CYP450 isoforms) .
Methodological Insight : Compare Hammett constants (σ = 0.23 for Cl) to predict substituent effects on reactivity .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Discrepancies often arise from solvation effects or target flexibility. Mitigation approaches:
- Molecular Dynamics (MD) Simulations : Account for protein conformational changes (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
- In Vitro Assays : Validate docking results with enzyme inhibition assays (e.g., IC vs. predicted K).
- Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs .
Case Study : A predicted IC of 12 nM (AutoDock Vina) vs. experimental 85 nM (microsomal assay) was resolved by incorporating explicit water molecules in simulations .
Q. How to design SAR studies for the thiazolo-triazole moiety?
Systematic SAR involves:
- Substituent Variation : Replace 2-methyl group with ethyl, isopropyl, or halogenated analogs.
- Bioactivity Profiling : Test against kinase panels (e.g., EGFR, VEGFR2) using ATP-competitive assays .
- Crystallographic Analysis : Resolve ligand-target complexes (e.g., PDB ID 6XYZ) to identify H-bonding interactions .
Key Finding : 2-Ethyl analogs show 3.2-fold higher potency than methyl derivatives due to enhanced hydrophobic packing .
Q. How to address batch-to-batch variability in crystallinity during scale-up?
Variability stems from nucleation kinetics. Solutions include:
- Seeding Techniques : Add 1–2% (w/w) pre-formed crystals to control polymorphism.
- Process Analytical Technology (PAT) : Use in-line Raman spectroscopy to monitor particle size distribution .
- Solvent Engineering : Switch from ethanol to acetonitrile for tighter crystal lattice control .
Data : Batches with controlled cooling (0.5°C/min) achieved 95% crystallinity vs. 78% with rapid quenching .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
